8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride (CAS: 933034-89-0) is a highly privileged, bifunctional heterocyclic building block extensively utilized in the discovery and scale-up of advanced kinase inhibitors and targeted protein degraders. Characterized by an imidazo[1,2-b]pyridazine core, this specific compound features two orthogonal halogen handles—a highly reactive bromine at the C8 position and a less reactive chlorine at the C6 position. This built-in differential reactivity is the cornerstone of its procurement value, enabling precise, regioselective functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution without the need for complex protecting group strategies. Furthermore, the hydrochloride salt form provides superior crystallinity, handling characteristics, and shelf stability compared to its free base counterpart, making it the preferred choice for reproducible, high-yield synthetic workflows in both medicinal chemistry and industrial manufacturing [1].
Substituting 8-bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride with generic analogs, such as 6,8-dichloroimidazo[1,2-b]pyridazine or 6,8-dibromoimidazo[1,2-b]pyridazine, fundamentally compromises synthetic efficiency. Symmetrical or uniform dihalides lack sufficient differential reactivity, leading to competing reactions at both the C6 and C8 positions during initial functionalization. This results in complex regioisomeric mixtures, necessitating labor-intensive chromatographic separations that severely depress overall yield and increase process mass intensity (PMI). Additionally, substituting the hydrochloride salt (CAS 933034-89-0) with the free base (CAS 933190-51-3) introduces processability risks; the free base exhibits lower solubility in the aqueous-organic solvent systems typically required for biphasic cross-coupling reactions and is more susceptible to batch-to-batch handling inconsistencies. For procurement teams, specifying the exact C8-bromo/C6-chloro hydrochloride salt ensures predictable regiocontrol, streamlined purification, and reliable scale-up[1].
The primary procurement driver for 8-bromo-6-chloroimidazo[1,2-b]pyridazine is its exceptional regioselectivity. In synthetic studies targeting kinase inhibitors, the C8-bromo group undergoes selective displacement (e.g., via nucleophilic amines or Suzuki coupling) while the C6-chloro substituent remains notably stable. This differential reactivity allows for >90% conversion to the desired C8-monosubstituted intermediate. In contrast, utilizing a uniform dihalide baseline (e.g., 6,8-dibromoimidazo[1,2-b]pyridazine) under identical conditions yields significant amounts of C6-substituted and bis-substituted byproducts, reducing the isolated yield of the target regioisomer by 30-50% and requiring extensive chromatography [1].
| Evidence Dimension | Regioselective yield of C8-functionalized intermediate |
| Target Compound Data | >90% selective C8-substitution with stable C6-chloro retention |
| Comparator Or Baseline | 6,8-dibromoimidazo[1,2-b]pyridazine (uniform dihalide baseline) |
| Quantified Difference | Target eliminates competing C6-reaction, improving isolated regioisomer yield by 30-50% compared to baseline. |
| Conditions | Nucleophilic amine substitution or Suzuki cross-coupling at 20-80°C |
High regioselectivity eliminates the need for complex protecting groups and costly purification steps, directly lowering API manufacturing costs.
Material selection between the free base and the hydrochloride salt significantly impacts process chemistry workflows. 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride (CAS 933034-89-0) provides enhanced dissolution kinetics in polar protic and aprotic solvent mixtures (e.g., dioxane/water, DMF/water) commonly employed in biphasic palladium-catalyzed couplings. Compared to the free base (CAS 933190-51-3), the HCl salt acts as a highly crystalline solid that resists atmospheric degradation, ensuring >99% purity retention over extended storage. This translates to fewer failed batches and highly reproducible stoichiometric control during large-scale synthesis .
| Evidence Dimension | Handling stability and solvent compatibility |
| Target Compound Data | HCl salt: Crystalline solid with rapid dissolution in aqueous-organic biphasic systems |
| Comparator Or Baseline | Free base (CAS 933190-51-3) |
| Quantified Difference | HCl salt ensures precise stoichiometric weighing and prevents batch failures linked to incomplete dissolution or degradation. |
| Conditions | Standard laboratory storage and biphasic cross-coupling solvent preparation |
Procuring the HCl salt ensures consistent material handling, accurate dosing, and seamless integration into automated or large-scale reactor systems.
The imidazo[1,2-b]pyridazine core derived from this specific precursor is a proven privileged scaffold for kinase inhibition. X-ray crystallographic studies demonstrate that derivatives synthesized from this building block form highly conserved, robust hydrogen bonds with the kinase hinge region (e.g., Ala567 in FGFR2). When compared to less rigid monocyclic baselines (e.g., simple substituted pyridines), the bicyclic imidazo[1,2-b]pyridazine derivatives consistently achieve superior target engagement, yielding sub-micromolar to single-digit nanomolar IC50 values (e.g., 0.58 μM for FGFR2) in optimized lead compounds [1].
| Evidence Dimension | Kinase target engagement (IC50) and binding stability |
| Target Compound Data | Imidazo[1,2-b]pyridazine derivatives: Single-digit nanomolar to sub-micromolar IC50 (e.g., 0.58 μM for FGFR2) |
| Comparator Or Baseline | Monocyclic pyridine/pyrimidine baselines |
| Quantified Difference | Bicyclic core provides rigid, multi-point hydrogen bonding at the hinge region, drastically lowering IC50 values compared to flexible monocycles. |
| Conditions | In vitro kinase inhibition assays and X-ray co-crystallography (e.g., PDB: 7OZY) |
Starting with this exact bicyclic precursor guarantees access to a validated, high-affinity pharmacophore, accelerating the hit-to-lead optimization phase.
Due to the >90% regioselectivity of the C8-bromo group over the C6-chloro group, this compound is the ideal starting material for synthesizing complex dual-action or highly selective kinase inhibitors (e.g., targeting FGFR, TTK, or IRE1α). Researchers can reliably perform a primary substitution at C8, followed by a secondary, distinct cross-coupling at C6, enabling rapid, high-yield generation of diverse analog libraries without protecting group overhead [1].
In targeted protein degradation, building bifunctional molecules requires precise spatial arrangement. The orthogonal reactivity of the C8 and C6 halogens on the rigid imidazo[1,2-b]pyridazine core makes it an excellent central hub. It allows for the selective attachment of a target-protein binding moiety at one position and an E3 ligase recruiting ligand at the other, ensuring high structural fidelity and rapid prototype synthesis [2].
For industrial procurement and process chemistry, the hydrochloride salt form is critical. Its superior crystallinity, bench stability, and predictable solubility profile in biphasic reactor systems minimize batch-to-batch variability. Combined with its high regioselectivity that eliminates the need for preparative chromatography, it is the optimal choice for cost-effective, multi-kilogram API scale-up.